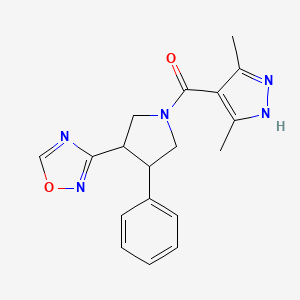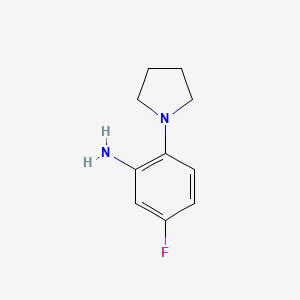
N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide” is a compound that has been mentioned in a patent application filed by Cornell University and Novita Pharmaceuticals, Inc . The patent application is for compounds and methods for inhibiting fascin activity or treating a condition or disorder mediated by fascin activity .
Molecular Structure Analysis
The molecular structure of “this compound” is described in the patent application . The compound is part of a larger class of compounds described by a general formula, and specific substituents and groups are defined within the patent application .Applications De Recherche Scientifique
Synthesis and Properties of Polyamides :
- The synthesis of monomers containing thioether units derived from pyridazine, such as 3,6-bis(4-chloroformylphenylthio)pyridazine, was studied. These polyamides displayed good optical properties, high refractive indices, low birefringences, and good thermal properties. They also demonstrated improved solubility in polar aprotic solvents and could form tough films with considerable tensile strength and storage modulus (Zhang et al., 2013).
Inhibitors of NF-kappaB and AP-1 Gene Expression :
- Research into the structural modifications of pyrimidine and pyridazine derivatives, including changes to the 2-, 4-, and 5-positions of the pyrimidine ring, was conducted to improve potential oral bioavailability. These compounds showed activity as inhibitors of NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).
Reactivity with Heteroaromatic Nitrogen Compounds :
- The reactivity of perfluorinated dialkyloxaziridines with pyridine derivatives, including those substituted at the 2-, 3-, and 4-positions, was examined. This research revealed how oxaziridines can function as both aminating and oxygenating agents (Bernardi et al., 1996).
Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes :
- The synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of pyridazine, was undertaken. These compounds exhibited high efficiency in vitro screening for antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).
Herbicidal Properties of Pyridazine Derivatives :
- Research into the synthesis of pyridazyl ethers as potential herbicides was conducted. This study highlighted the physiological activity of substituted pyridazines, exploring the structure-activity relationships in this context (Tamura & Jojima, 1963).
Complexation to Copper(II) :
- Pyridine carboxamide ligands, including those derived from pyridazine, were synthesized and their complexation with copper(II) was studied. This research provided insights into the structural aspects of these complexes and their potential applications (Jain et al., 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3N3O2/c19-10-1-5-12(6-2-10)24-17(28)16-14(18(21,22)23)9-15(27)26(25-16)13-7-3-11(20)4-8-13/h1-9H,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLPFJCETUGQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2627523.png)
![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)
![N-Methyl-3-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]propanamide](/img/structure/B2627528.png)
![Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2627529.png)
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3,4-dimethylbenzamide](/img/structure/B2627530.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylacetate](/img/structure/B2627531.png)

![1-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2627534.png)
![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2627535.png)
![Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2627537.png)

![4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2627543.png)


